N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide
Description
The compound N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide (hereafter referred to as the target compound) is a thiazole-based acetamide derivative with a 4-chlorophenyl substituent on the thiazole ring and a 4-methoxyphenyl group on the acetamide moiety. Its molecular formula is C₂₁H₂₀ClN₃O₂S, with a molecular weight of approximately 414.92 g/mol (estimated based on analogs in ).
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-14-19(27-21(24-14)16-5-7-17(22)8-6-16)11-12-23-20(25)13-15-3-9-18(26-2)10-4-15/h3-10H,11-13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTAELKHWNJEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring One common approach is the cyclization of 2-aminothiazoles with chlorobenzene derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to maximize yield and purity, often involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Chemical Reactions Involving N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide
This compound can participate in various chemical reactions typical for amides and thiazoles:
Hydrolysis
Amides like this compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Nucleophilic Substitution
The presence of halogen atoms in the structure allows for nucleophilic substitution reactions, which can modify the functional groups attached to the thiazole ring or phenyl groups.
Oxidation
The thiazole moiety may be susceptible to oxidation reactions, potentially leading to the formation of sulfoxides or sulfones depending on reaction conditions.
Reduction
Reduction reactions can be performed on the carbonyl group in the acetamide portion to yield corresponding amines or alcohols.
Biological Activity and Mechanism
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand for binding to specific proteins or enzymes.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Application in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets. The thiazole ring and the chlorophenyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Pharmacological Implications
Binding Affinity and Docking Studies
- Target Compound vs. Triazole-Thiazole Analogs () :
- Docking studies of analogs (e.g., 9c in ) revealed that the 4-chlorophenyl group on the thiazole ring enhances hydrophobic interactions with enzyme active sites. The target compound’s methyl-thiazole substituent may further stabilize binding via van der Waals forces.
- Compared to fluoro- or bromo-substituted analogs (e.g., 9b , 9c ), the 4-chlorophenyl group in the target compound balances steric bulk and electronegativity, optimizing target engagement.
Data Tables
Table 1: Structural and Physicochemical Comparison
*logP values estimated using ChemDraw software.
Biological Activity
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide is a synthetic compound that belongs to a class of thiazole derivatives. These types of compounds have garnered attention due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C16H17ClN2O2S
- CAS Number : 866018-57-7
- Molecular Weight : 332.84 g/mol
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole derivatives, including the compound . For instance:
- In Vitro Studies : The compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 16 | Ciprofloxacin (32 µg/mL) |
| Escherichia coli | 32 | Amoxicillin (64 µg/mL) |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated through various assays:
- Cyclooxygenase Inhibition : The compound showed promising results in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. IC50 values were comparable to known anti-inflammatory drugs .
Anticancer Activity
Research has also highlighted the anticancer potential of thiazole derivatives:
- Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that the compound induced apoptosis and inhibited cell proliferation. The mechanism involved the activation of caspases and modulation of apoptotic pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest at G1 phase |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in inflammatory pathways and bacterial metabolism.
- Receptor Interaction : It may interact with specific receptors involved in pain and inflammation modulation.
- Cell Cycle Regulation : The compound influences cell cycle checkpoints, leading to apoptosis in cancer cells.
Case Studies
- Study on Antimicrobial Efficacy :
- Evaluation of Anti-cancer Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
